(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane chemical properties
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane chemical properties
An In-Depth Technical Guide to (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane: Properties, Synthesis, and Applications
Executive Summary
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane is a chiral, Boc-protected bicyclic diamine that has emerged as a critical building block in modern medicinal chemistry. Its conformationally constrained framework provides a rigid scaffold, enabling the precise spatial orientation of pharmacophoric elements. This guide offers a comprehensive technical overview of its chemical properties, a predictive spectroscopic analysis, standard protocols for its manipulation, and a discussion of its primary applications, particularly in the development of novel therapeutics targeting the central nervous system. This document is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic scaffolds in their synthetic programs.
The (1S,6R)-3,8-Diazabicyclo[4.2.0]octane Scaffold: A Structural Overview
The 3,8-diazabicyclo[4.2.0]octane core is a fused heterocyclic system consisting of a six-membered piperazine ring fused to a four-membered azetidine ring. This fusion imparts significant conformational rigidity, a highly desirable trait in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
The specific isomer, (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane (CAS Number: 851526-80-2), is characterized by a cis-fusion of the two rings.[1] The tert-butyloxycarbonyl (Boc) protecting group is strategically placed on the N8 nitrogen, leaving the N3 secondary amine available for subsequent synthetic transformations. This mono-protection scheme is fundamental to its utility as a versatile synthetic intermediate.
Caption: Structure and atom numbering of the core scaffold.
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific isomer is not broadly published; however, its properties can be reliably inferred from data on closely related isomers and general chemical principles.
Physicochemical Data
The following table summarizes the key computed and known properties for the molecular formula C₁₁H₂₀N₂O₂.
| Property | Value | Source |
| IUPAC Name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | N/A |
| CAS Number | 851526-80-2 | [2] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Exact Mass | 212.152477885 Da | [1] |
| Physical Form | Solid | [3] |
| XLogP3 (Computed) | 0.9 | [1] |
| Storage Temperature | Refrigerator |
Spectroscopic Profile: A Predictive Analysis
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¹H NMR Spectroscopy:
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Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
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Ring Protons: A complex series of multiplets would appear in the δ 2.5-4.0 ppm region. The protons adjacent to nitrogen atoms (e.g., at C2, C4, C7) would be shifted downfield. The bridgehead protons (H1 and H6) would likely appear as distinct multiplets.
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N-H Proton: The proton on the N3 amine would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
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-
¹³C NMR Spectroscopy:
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Boc Group: Two signals are characteristic: the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.
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Carbamate Carbonyl: A signal for the C=O group is expected around δ 155 ppm.
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Ring Carbons: Signals for the six carbons of the bicyclic core would appear in the δ 35-65 ppm range. The carbons directly attached to nitrogen (C2, C4, C7) would be the most downfield in this region.
-
-
Mass Spectrometry (MS):
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In an ESI+ experiment, the molecular ion peak [M+H]⁺ would be observed at m/z 213.16.
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Common fragmentation pathways would include the loss of isobutylene (C₄H₈) from the Boc group to give a fragment at m/z 157.10, or the loss of the entire Boc group (C₅H₉O₂) to give a fragment at m/z 113.11.
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-
Infrared (IR) Spectroscopy:
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A strong, characteristic absorption band for the carbamate C=O stretch is expected around 1680-1700 cm⁻¹.
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C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹.
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An N-H stretching band for the secondary amine would be visible around 3300-3400 cm⁻¹.
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Synthesis and Reactivity
The utility of (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane lies in the orthogonal reactivity of its two nitrogen atoms. The N8 position is protected, allowing for selective functionalization at the N3 position. Subsequently, the Boc group can be removed under acidic conditions to reveal the N8 amine for further modification.
Key Reaction: N-Alkylation of the N3 Position
The secondary amine at N3 is a competent nucleophile, readily participating in alkylation or acylation reactions. This is the primary pathway for incorporating the scaffold into a larger molecule.
Protocol: Representative N-Alkylation
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Dissolution: Dissolve (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
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Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). The choice of base is critical to prevent side reactions and ensure efficient deprotonation of the N3 amine.
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Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq) to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until reaction completion is observed by TLC or LC-MS analysis.
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Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for N3-alkylation of the scaffold.
Key Reaction: Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, liberating the N8 amine.
Protocol: Standard Boc Deprotection
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Dissolution: Dissolve the N3-functionalized, N8-Boc protected substrate (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).
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Acid Addition: Add a strong acid, most commonly trifluoroacetic acid (TFA) (5-10 eq), dropwise at 0 °C. The use of a strong acid is necessary to protonate the carbamate oxygen, initiating the cleavage mechanism.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
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Removal of Volatiles: Upon completion, the solvent and excess TFA are removed under reduced pressure.
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Neutralization: The resulting TFA salt is typically neutralized with a basic solution (e.g., saturated NaHCO₃) or passed through a basic resin to yield the free diamine product.
Caption: Workflow for acidic Boc deprotection at the N8 position.
Applications in Medicinal Chemistry
The primary value of the (1S,6R)-3,8-diazabicyclo[4.2.0]octane scaffold is in the synthesis of novel therapeutic agents. Its rigid structure allows for the creation of potent and selective ligands.
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Nicotinic Acetylcholine Receptor (nAChR) Agonists: A significant body of research has demonstrated that incorporating this scaffold into molecules targeting neuronal nAChRs can lead to exceptionally potent compounds.[4] Several analogs exhibit picomolar affinity for the human α4β2 receptor subtype.[4] This high affinity is attributed to the scaffold's ability to correctly position key binding elements, such as a pyridine ring, for optimal interaction with the receptor.[4][5]
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Analgesics: Due to their potent activity at nAChRs, ligands based on this core have shown robust efficacy in preclinical models of persistent pain.[4] They represent a promising non-opioid pathway for the development of new pain therapeutics.
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Broader CNS Applications: The constrained diamine motif is a privileged structure in central nervous system (CNS) drug discovery. The scaffold's physicochemical properties, including a computed LogP that is favorable for blood-brain barrier penetration, make it an attractive starting point for developing drugs for a range of neurological and psychiatric disorders.
Safety and Handling
As with any laboratory chemical, (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[6][7] Standard safety data sheets for related compounds indicate potential for skin, eye, and respiratory irritation.[6][7]
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Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, to ensure long-term stability.
Conclusion
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane is a high-value synthetic intermediate that provides a powerful platform for the construction of complex, biologically active molecules. Its defining features—a rigid bicyclic core, defined stereochemistry, and orthogonal protecting group strategy—make it an indispensable tool for medicinal chemists. Its proven application in the development of potent nAChR agonists underscores its potential for addressing unmet medical needs, particularly in the fields of pain and neurological disorders.
References
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PubChem. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. National Center for Biotechnology Information. [Link]
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Schmidt, K., & Margaretha, P. (2006). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2006(5), 135-141. [Link]
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Chemsrc. cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. [Link]
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PubChem. (1R,6S)-8-(6-chloro-pyridin-3-yl)-3,8-diaza-bicyclo[4.2.0]octane. National Center for Biotechnology Information. [Link]
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Bunnelle, W. H., et al. (2007). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 50(15), 3627–3644. [Link]
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Chemsigma. cis-8-Boc-3,8-diazabicyclo[4.2.0]octane. [Link]
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Royal Society of Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
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